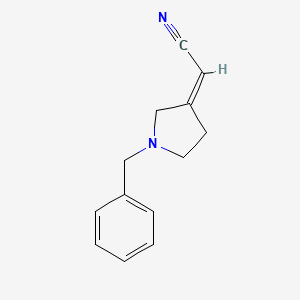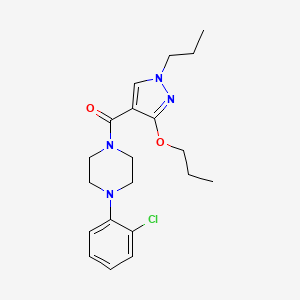
(4-(2-chlorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(2-chlorophenyl)piperazin-1-yl)(3-propoxy-1-propyl-1H-pyrazol-4-yl)methanone is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . The compound also contains a pyrazole ring, which is a type of unsaturated five-membered ring structure used in various fields of medicine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The binding energies obtained in Argus Lab for similar compounds are −10.6447, −10.5517 kJ/mol and the chemscore values are 4.63, 0.16 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reductive amination, which involves the conversion of a carbonyl group to an amine via an intermediate imine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the molecular weight of a similar compound,(4-Chlorophenyl)(piperazin-1-yl)methanone, is 224.69 .
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
- A study explored the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. This research used conformational analysis and developed unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Synthesis and Structural Characterization
- Novel pyrazole carboxamide derivatives containing a piperazine moiety were synthesized and structurally characterized. X-ray crystal analysis was used for confirming the structure of these derivatives (Lv et al., 2013).
Anticancer and Antituberculosis Studies
- A study focused on the synthesis of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, evaluating their anticancer and antituberculosis activities. This research highlighted the potential medical applications of these compounds (Mallikarjuna et al., 2014).
Genotoxicity and Metabolic Activation
- The genotoxic potential of a related compound was examined, revealing metabolism-dependent increases in reverse mutations and suggesting bioactivation pathways for mutagenicity (Kalgutkar et al., 2007).
Antimicrobial Activity
- Research on pyridine derivatives with piperazine and pyrazine moieties demonstrated variable and modest antimicrobial activity against bacteria and fungi strains, emphasizing the potential of these compounds in antimicrobial applications (Patel et al., 2011).
Molecular Docking and Anticancer Agents
- A study synthesized novel pyrazole derivatives and evaluated their antimicrobial and anticancer activities. Molecular docking studies supported the potential utilization of these compounds in overcoming microbe resistance to pharmaceutical drugs (Hafez et al., 2016).
Future Directions
The future directions in the research of this compound could involve further exploration of its potential therapeutic applications. Similar compounds have shown significant antibacterial and antifungal activity , suggesting potential use in the treatment of these infections. Further studies could also explore the compound’s potential uses in other areas of medicine.
properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(3-propoxy-1-propylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O2/c1-3-9-25-15-16(19(22-25)27-14-4-2)20(26)24-12-10-23(11-13-24)18-8-6-5-7-17(18)21/h5-8,15H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZJZPJSEZGQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



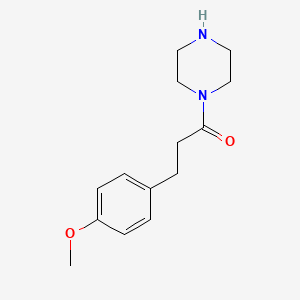
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2878753.png)

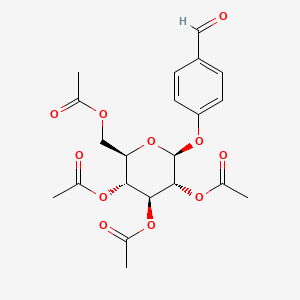
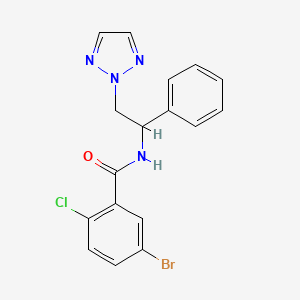
![3-Methyl-5-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2878759.png)



![4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2878765.png)
